1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine
Description
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-24-13-15-25(16-14-24)22-21(23-20(28-22)18-7-5-4-6-8-18)29(26,27)19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMCHZTOXKOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine is a synthetic compound with the molecular formula C22H25N3O3S and a molecular weight of 411.52 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug discovery and development.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds, similar to this compound, may possess cytotoxic effects against various cancer cell lines. For instance, benzamide derivatives have shown promising antitumor effects in clinical settings .
- Inhibition of Kinase Activity : Compounds with similar structures have been identified as inhibitors of RET kinase, which plays a crucial role in cancer proliferation. The inhibition of this kinase can lead to reduced tumor growth and increased survival rates in preclinical models .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Inhibits growth of cancer cell lines | |
| Kinase Inhibition | Inhibits RET kinase activity | |
| CNS Activity | Potential effects on central nervous system targets |
Detailed Research Findings
- Antitumor Effects : In a study involving various benzamide derivatives, it was noted that certain compounds exhibited significant antitumor activity against specific cancer types. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
- Kinase Inhibition : A series of synthesized compounds similar to this compound were tested for their ability to inhibit RET kinase. Results indicated that these compounds could effectively reduce kinase activity and subsequently inhibit tumor cell growth both in vitro and in vivo .
- CNS Effects : Some studies have suggested that piperazine derivatives may exhibit activity related to neurotransmitter modulation, which could have implications for treating central nervous system disorders. However, specific data on this compound's CNS activity is limited and requires further exploration .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Bioactivity Comparison
Research Findings and Discussion
- Heterocycle Impact : The 1,3-oxazole in the target compound offers a balance between electron deficiency (due to oxygen) and metabolic stability, contrasting with thiazole's sulfur-mediated hydrophobicity .
- Sulfonyl Group Role : The 4-methylbenzenesulfonyl group enhances binding to hydrophobic pockets in enzymes, as seen in thiazole analogs with anticancer activity .
- Ethyl-Piperazine Advantage : Ethyl substitution on piperazine improves blood-brain barrier penetration compared to methyl or unsubstituted analogs, though this requires validation for the target compound .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine?
- Methodology : Multi-step synthesis is typical, involving:
- Oxazole ring formation : Cyclization of precursors (e.g., thioamide derivatives) under acidic or basic conditions, as seen in analogous oxazole-containing compounds .
- Piperazine coupling : Nucleophilic substitution or coupling reactions (e.g., using 1-ethylpiperazine) with intermediates like brominated oxazoles .
- Sulfonylation : Reaction of the oxazole intermediate with 4-methylbenzenesulfonyl chloride in polar aprotic solvents (e.g., DMF) under basic catalysis (e.g., triethylamine) .
- Optimization : Temperature control (60–80°C) and solvent selection (e.g., DCM for sulfonylation) are critical to minimize side products .
Q. How are analytical techniques like NMR and HPLC applied in characterizing this compound?
- Structural validation :
- ¹H/¹³C NMR : Assign peaks to confirm the oxazole (δ 7.8–8.2 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for N-CH₂), and sulfonyl groups (δ 3.1–3.3 ppm for SO₂-CH₃) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety protocols are recommended for handling sulfonyl-containing piperazine derivatives during synthesis?
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for sulfonylation steps to avoid inhalation of sulfonyl chloride vapors .
- Waste disposal : Neutralize acidic/byproduct residues before disposal in accordance with institutional guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of oxazole ring formation?
- Parameter tuning :
- Catalyst screening : Evaluate bases (e.g., K₂CO₃ vs. NaH) to enhance cyclization efficiency .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Kinetic studies : Use TLC or in-situ IR to identify optimal reaction times and minimize decomposition .
Q. What methodologies address discrepancies in reported biological activities of piperazine derivatives?
- Comparative assays :
- Receptor binding studies : Screen against serotonin/dopamine receptors (common targets for piperazines) to validate selectivity .
- Dose-response curves : Address variability in IC₅₀ values by standardizing assay conditions (e.g., cell lines, incubation times) .
Q. How do researchers validate the selectivity of sulfonyl group reactions in multi-step syntheses?
- Control experiments :
- Competitive reactions : Introduce alternative nucleophiles (e.g., amines) to test sulfonyl group reactivity .
- Isotopic labeling : Use deuterated solvents or reagents to track sulfonation pathways via MS analysis .
- Computational modeling : DFT calculations to predict sulfonyl-electrophile interactions and guide synthetic design .
Data Contradiction Analysis
Q. How to resolve conflicting data on the metabolic stability of piperazine derivatives?
- In vitro models : Compare hepatic microsomal stability assays across species (e.g., human vs. rat) to identify species-specific metabolism .
- Metabolite profiling : Use LC-MS/MS to detect oxidation or N-dealkylation products that may explain instability .
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
